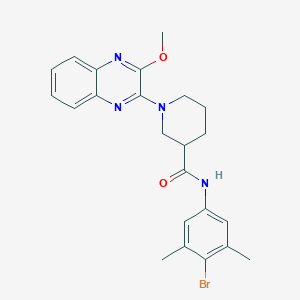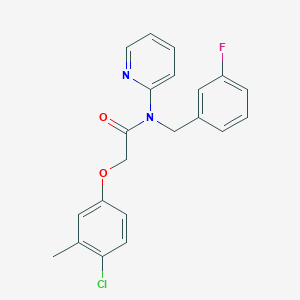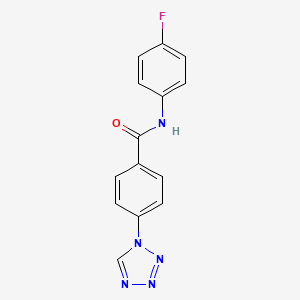
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromo-substituted phenyl ring, a methoxy-substituted quinoxaline ring, and a piperidine carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or acid chlorides.
Substitution reactions: The bromo and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The final compound can be obtained by coupling the piperidine carboxamide with the substituted phenyl and quinoxaline rings using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- N-(4-chloro-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-2-carboxamide
Uniqueness
The uniqueness of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H25BrN4O2 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25BrN4O2/c1-14-11-17(12-15(2)20(14)24)25-22(29)16-7-6-10-28(13-16)21-23(30-3)27-19-9-5-4-8-18(19)26-21/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3,(H,25,29) |
Clave InChI |
KKAWCNZFXBQYCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11300016.png)
![7-(2-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300023.png)
![9-(4-fluorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300030.png)
![4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B11300035.png)
![N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11300041.png)
![2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11300042.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11300050.png)
![4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11300055.png)
![4-ethyl-9-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300059.png)
![N-(3,4-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300066.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B11300070.png)


